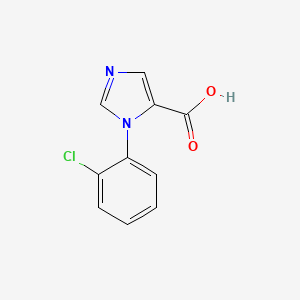

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid

説明

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

作用機序

Target of Action

For instance, the compound MF1, which has a similar structure, shows affinity towards the γ-aminobutyric acid type-A (GABA A) receptor .

Mode of Action

Based on the similar compound mf1, it can be inferred that it might enhance the function of its target receptor . This enhancement could be through the benzodiazepine recognition site of the GABA A receptor .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological and pharmacological activities .

Pharmacokinetics

For instance, the compound Cenobamate has a bioavailability of ≥88%, is mainly metabolized via glucuronidation, and is primarily excreted via urine .

Result of Action

For instance, MF1 has shown anti-epileptic effects through the benzodiazepine recognition site of the GABA A receptor .

Action Environment

The compound’s properties such as log kow (kowwin v167 estimate) = 207, suggest that it might have certain environmental interactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

Antiviral Activity

The compound has been evaluated for its potential as an antiviral agent, particularly against the HIV-1 virus. Research indicates that derivatives of imidazole-5-carboxylic acids have shown promising results in inhibiting HIV-1 integrase activity, which is crucial for viral replication. A study identified several compounds that exceeded the 50% inhibitory threshold at 100 µM concentration in the AlphaScreen™ HIV-1 integrase assay, demonstrating their potential as therapeutic agents against HIV .

Antimalarial Properties

Recent studies have highlighted the compound's effectiveness against Plasmodium falciparum, the parasite responsible for malaria. In vitro assays indicated that certain derivatives exhibited significant antimalarial activity, with IC50 values suggesting effective inhibition of parasite growth. This positions the compound as a candidate for further development into antimalarial therapies.

Antileishmanial Activity

The compound has also been explored for its effectiveness against Leishmania parasites. In vitro tests demonstrated significant inhibitory effects against various species of Leishmania, indicating its potential as a therapeutic agent for leishmaniasis.

Analgesic and Anti-inflammatory Effects

Research has shown that related imidazole compounds exhibit analgesic and anti-inflammatory activities comparable to standard medications like diclofenac. For instance, specific derivatives demonstrated significant analgesic activity in animal models, suggesting that modifications to the imidazole structure can enhance these properties .

Herbicidal Properties

The compound has been investigated for its herbicidal properties, particularly in controlling weeds without harming crops. Patents have documented methods employing imidazole-5-carboxylic acid derivatives to selectively target weeds in various crops such as sugar beet, soybeans, and maize. These compounds exhibited strong herbicidal effects while showing minimal damage to desirable plants, making them valuable in agricultural pest management .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of various imidazole derivatives, compounds derived from 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid were tested in cell-based assays. Results showed moderate antiviral activity with some compounds achieving up to 45% inhibition of HIV-1 replication at concentrations exceeding 100 µM, supporting further exploration into their mechanism of action and potential clinical applications .

Case Study 2: Herbicide Development

A patent outlines a novel herbicide formulation incorporating this compound derivatives. Field trials demonstrated effective weed control in maize crops with application rates adjusted for crop safety, highlighting its practical agricultural applications .

類似化合物との比較

Similar Compounds

1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar in structure but contains a pyrazole ring instead of an imidazole ring.

1-(2-Chlorophenyl)-1H-pyrazole-5-carboxylic acid: Another similar compound with a pyrazole ring.

Uniqueness

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially increasing its ability to interact with biological membranes and targets.

生物活性

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various medical fields.

Chemical Structure and Properties

The compound features an imidazole ring, characterized by its five-membered aromatic heterocyclic structure containing two nitrogen atoms. The presence of a chlorophenyl group at the 2-position and a carboxylic acid functional group at the 5-position contributes to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 222.63 g/mol .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that various derivatives of this compound can inhibit the proliferation of cancer cell lines. Notably, some derivatives have demonstrated IC50 values that suggest effective inhibition of cancer cell growth, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , particularly against bacterial strains. Studies have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, although some derivatives did not exhibit significant antibacterial activity .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic potential :

- Antimalarial Activity : In vitro assays against Plasmodium falciparum, the causative agent of malaria, have shown promising results, with certain derivatives achieving low IC50 values .

- Antileishmanial Activity : The compound has been tested against different species of Leishmania, revealing significant inhibitory effects that could lead to new treatments for leishmaniasis .

- Antiprotozoal Activity : Studies indicate efficacy against protozoan cultures, suggesting potential for developing new antiprotozoal drugs .

Antioxidant Properties

The antioxidant capacity of this compound is under investigation. Antioxidants play a crucial role in protecting cells from oxidative stress, and preliminary results suggest that this compound may possess such protective qualities .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the imidazole ring through cyclization reactions.

- Introduction of the chlorophenyl group via electrophilic aromatic substitution.

- Carboxylation to introduce the carboxylic acid functional group at the desired position.

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

- A study highlighted its potential as an inhibitor of HIV-1 integrase, demonstrating significant inhibition rates in vitro .

- Another research focused on its antimicrobial activity against various pathogens, noting that while some derivatives showed promise, others lacked efficacy .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | Methodology | Key Findings |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | In vitro assays | Effective inhibition with low IC50 values |

| Antimicrobial | Gram-positive/negative Bacteria | Disk diffusion method | Mixed results; some derivatives ineffective |

| Antimalarial | Plasmodium falciparum | In vitro assays | Promising low IC50 values |

| Antileishmanial | Leishmania species | In vitro tests | Significant inhibitory effects noted |

| Antioxidant | Cellular models | Various antioxidant assays | Potential protective effects against oxidative stress |

特性

IUPAC Name |

3-(2-chlorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPRHFSAKIIXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893615-79-7 | |

| Record name | 1-(2-chlorophenyl)-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。